molecular formula C22H30N2O4 B11476341 3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide

3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide

Cat. No.: B11476341
M. Wt: 386.5 g/mol
InChI Key: XADXJLZBFUPZNE-UHFFFAOYSA-N
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Description

compound 5 , belongs to the class of 8-methoxycoumarin-3-carboxamides . These compounds have garnered attention due to their potent anticancer properties. In our study, we aimed to explore the antiproliferative activity of compound 5 against liver cancer cells .

Preparation Methods

To synthesize compound 5, a versatile synthetic approach was developed. The process involved meticulous structural modifications to create a series of 8-methoxycoumarin-3-carboxamide analogues. Unfortunately, specific synthetic routes and reaction conditions are not provided in the available literature. industrial production methods would likely involve scalable and efficient processes to produce this compound.

Chemical Reactions Analysis

Compound 5 undergoes several types of reactions, including oxidation, reduction, and substitution. While detailed reagents and conditions are not specified, these reactions likely play a crucial role in modifying its structure. Major products formed from these reactions remain undisclosed.

Scientific Research Applications

The scientific research applications of compound 5 are promising

    Chemistry: As a scaffold for designing novel anticancer agents.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Developing effective anti-hepatocellular carcinoma drugs.

    Industry: Exploring its applications in drug discovery and development.

Mechanism of Action

Compound 5 exerts its effects through multiple mechanisms:

    Cell Cycle Arrest: It induces cell cycle arrest during the G1/S phase.

    Apoptosis: By increasing the percentage of cells arrested in the G2/M and pre-G1 phases.

    Caspase Activation: Compound 5 activates caspase3/7 proteins.

    β-Tubulin Inhibition: It substantially inhibits β-tubulin polymerization activity in HepG2 cells.

Comparison with Similar Compounds

While specific similar compounds are not listed, further research could explore its uniqueness compared to other anticancer agents.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

3-acetamido-N-[2-(3-methoxyphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-15(25)24-22-12-16-8-17(13-22)11-21(10-16,14-22)20(26)23-6-7-28-19-5-3-4-18(9-19)27-2/h3-5,9,16-17H,6-8,10-14H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

XADXJLZBFUPZNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)NCCOC4=CC=CC(=C4)OC

Origin of Product

United States

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